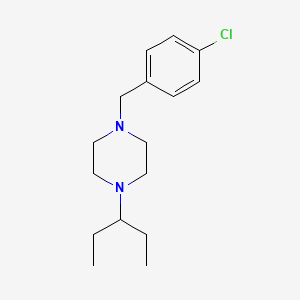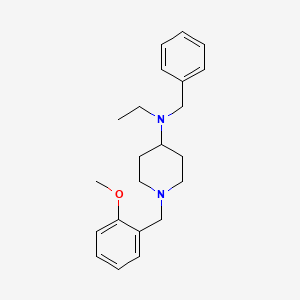![molecular formula C17H17Cl2N3O3 B10886626 (2E)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboxamide](/img/structure/B10886626.png)
(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide is a synthetic organic compound characterized by its complex structure, which includes dichlorobenzyl, ethoxyphenyl, and hydrazinecarboxamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide typically involves multiple steps:
Formation of the Dichlorobenzyl Ether: The initial step involves the reaction of 2,6-dichlorobenzyl chloride with 3-ethoxyphenol in the presence of a base such as potassium carbonate to form 4-[(2,6-dichlorobenzyl)oxy]-3-ethoxyphenol.
Condensation Reaction: The intermediate product is then subjected to a condensation reaction with hydrazinecarboxamide under acidic conditions to form the final compound. This step often requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazinecarboxamide group into corresponding amines.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, 2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities due to its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics provided by the dichlorobenzyl and hydrazinecarboxamide groups.
作用机制
The mechanism by which 2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. For example, in antimicrobial applications, it may inhibit the function of essential enzymes or disrupt cell membrane integrity. In cancer research, it could interfere with cell division or induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-1-hydrazinecarboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-hydroxyphenyl}methylidene)-1-hydrazinecarboxamide: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide may confer unique solubility and reactivity properties compared to its analogs. This can influence its behavior in chemical reactions and its interactions in biological systems, potentially making it more effective in certain applications.
属性
分子式 |
C17H17Cl2N3O3 |
|---|---|
分子量 |
382.2 g/mol |
IUPAC 名称 |
[(E)-[4-[(2,6-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]urea |
InChI |
InChI=1S/C17H17Cl2N3O3/c1-2-24-16-8-11(9-21-22-17(20)23)6-7-15(16)25-10-12-13(18)4-3-5-14(12)19/h3-9H,2,10H2,1H3,(H3,20,22,23)/b21-9+ |
InChI 键 |
RBZKUUHJBSALLQ-ZVBGSRNCSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)N)OCC2=C(C=CC=C2Cl)Cl |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)N)OCC2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)butanamide](/img/structure/B10886548.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(5-cyano-2-imino-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl)acetamide](/img/structure/B10886556.png)
![2-(4-Bromophenoxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10886560.png)
![2-(4-Chlorophenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B10886568.png)
![(2-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10886570.png)

![5-methyl-2-(methylsulfanyl)-7-[(E)-2-phenylethenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10886589.png)
![Coumarine, 3-[2-(1-methyl-2-imidazolylthio)-1-oxoethyl]-](/img/structure/B10886591.png)

![1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10886604.png)
methanone](/img/structure/B10886605.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B10886607.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10886615.png)
